![molecular formula C13H17ClO B596231 [4-(4-Chlorophenyl)cyclohexyl]methanol CAS No. 137736-28-8](/img/structure/B596231.png)
[4-(4-Chlorophenyl)cyclohexyl]methanol
Overview
Description
[4-(4-Chlorophenyl)cyclohexyl]methanol: is an organic compound with the molecular formula C₁₃H₁₇ClO . It is a derivative of cyclohexane, where a chlorophenyl group is attached to the cyclohexyl ring, and a methanol group is bonded to the cyclohexyl ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 4-(4-Chlorophenyl)cyclohexanone: One common method involves the reduction of 4-(4-chlorophenyl)cyclohexanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Hydrogenation of 4-(4-Chlorophenyl)cyclohexene: Another method involves the hydrogenation of 4-(4-chlorophenyl)cyclohexene in the presence of a palladium catalyst. This reaction is conducted under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of [4-(4-Chlorophenyl)cyclohexyl]methanol often involves the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(4-Chlorophenyl)cyclohexyl]methanol can undergo oxidation reactions to form the corresponding ketone, 4-(4-chlorophenyl)cyclohexanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield the corresponding cyclohexane derivative.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For instance, reaction with thionyl chloride can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products:
Oxidation: 4-(4-Chlorophenyl)cyclohexanone.
Reduction: Various cyclohexane derivatives.
Substitution: 4-(4-Chlorophenyl)cyclohexyl chloride.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [4-(4-Chlorophenyl)cyclohexyl]methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of chlorophenyl derivatives on biological systems.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Industry:
Material Science: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenyl)cyclohexyl]methanol involves its interaction with specific molecular targets in biological systems. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
4-(4-Chlorophenyl)cyclohexanone: This compound is structurally similar but lacks the hydroxyl group. It is used in similar applications but has different reactivity due to the absence of the hydroxyl group.
4-(4-Chlorophenyl)cyclohexane: This compound lacks both the hydroxyl and carbonyl groups, making it less reactive in certain chemical reactions.
Uniqueness:
Hydroxyl Group: The presence of the hydroxyl group in [4-(4-Chlorophenyl)cyclohexyl]methanol makes it more versatile in chemical reactions, allowing for oxidation, reduction, and substitution reactions.
Chlorophenyl Group: The chlorophenyl group enhances the compound’s hydrophobicity and ability to interact with biological targets, making it valuable in medicinal chemistry.
Properties
IUPAC Name |
[4-(4-chlorophenyl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h5-8,10-11,15H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSWJXJRICZMOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137736-28-8 | |
| Record name | [TRANS-4-(4-CHLOROPHENYL)CYCLOHEXYL]METHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




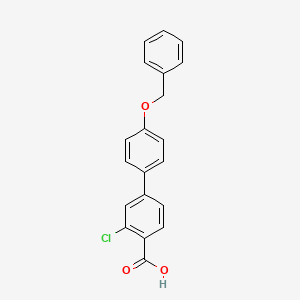
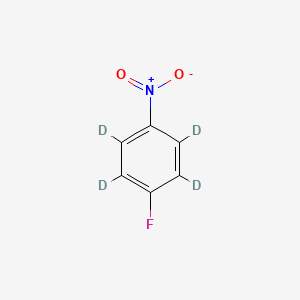
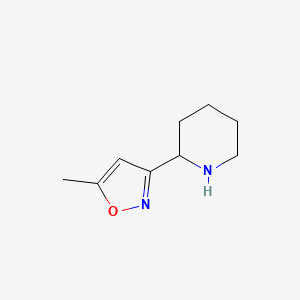
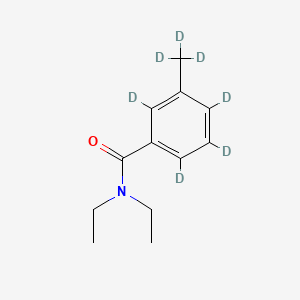
![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596166.png)
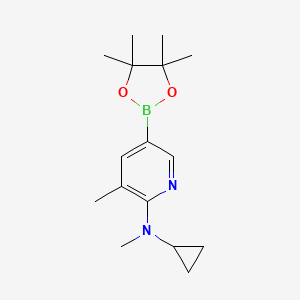
![3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B596168.png)
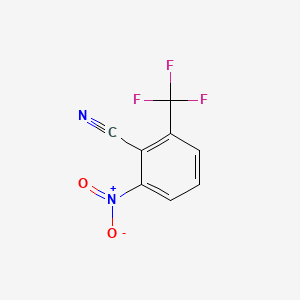
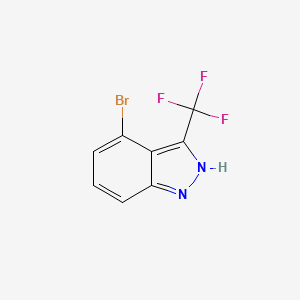
![Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate](/img/structure/B596171.png)
